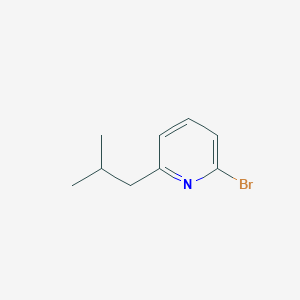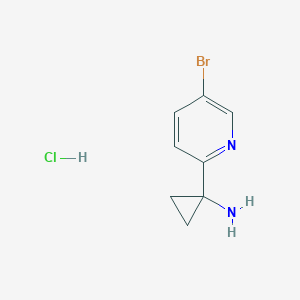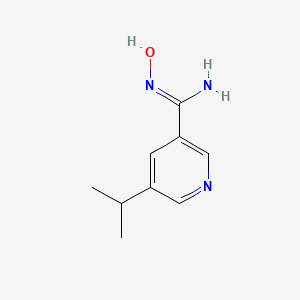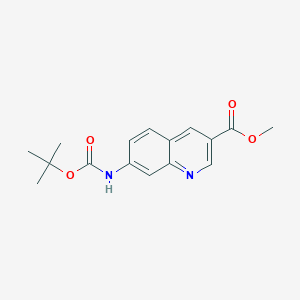![molecular formula C12H13F3O3 B13661528 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid](/img/structure/B13661528.png)
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Métodos De Preparación
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by oxidation to form the corresponding carboxylic acid . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .
Análisis De Reacciones Químicas
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]pentanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
5-[4-(Trifluoromethoxy)phenyl]pentanoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzoic acid: Similar structure but with a shorter carbon chain.
5-(Trifluoromethyl)pentanoic acid: Similar chain length but different substituent group.
4-(Trifluoromethoxy)phenylacetic acid: Different position of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group and the pentanoic acid chain, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C12H13F3O3 |
|---|---|
Peso molecular |
262.22 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethoxy)phenyl]pentanoic acid |
InChI |
InChI=1S/C12H13F3O3/c13-12(14,15)18-10-7-5-9(6-8-10)3-1-2-4-11(16)17/h5-8H,1-4H2,(H,16,17) |
Clave InChI |
CLFRMYRONKNUQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)
![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)
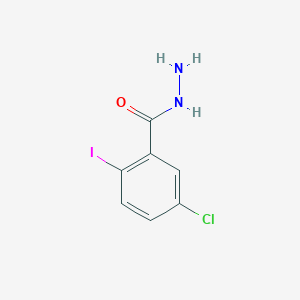
![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
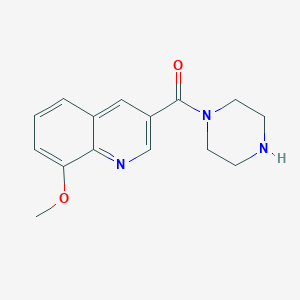
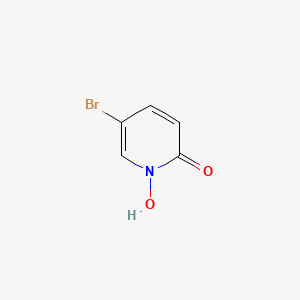
![2-(3,4-Dimethoxyphenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13661506.png)

